![molecular formula C19H26O7 B14364839 Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate CAS No. 93175-39-4](/img/structure/B14364839.png)
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl ester group attached to a 2,5-dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate typically involves the alkylation of enolate ions. . This reaction forms a new carbon-carbon bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The presence of the 2,5-dimethoxyphenyl moiety may also influence the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2,5-dimethoxyphenyl group.
Diethyl ethoxymethylenemalonate: Another ester used in organic synthesis with different substituents.
Uniqueness
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
93175-39-4 |
|---|---|
Fórmula molecular |
C19H26O7 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
diethyl 2-[1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate |
InChI |
InChI=1S/C19H26O7/c1-6-13(16(18(21)25-7-2)19(22)26-8-3)17(20)14-11-12(23-4)9-10-15(14)24-5/h9-11,13,16H,6-8H2,1-5H3 |
Clave InChI |
ZXSQHJXPMAYPLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)OCC)C(=O)OCC)C(=O)C1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


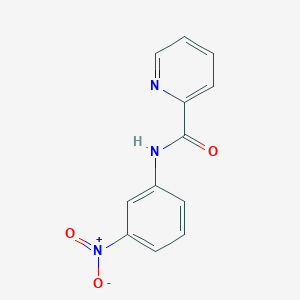
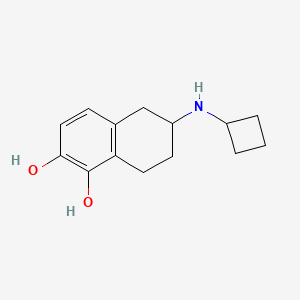
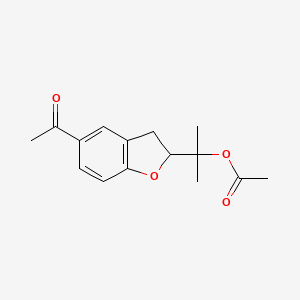
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

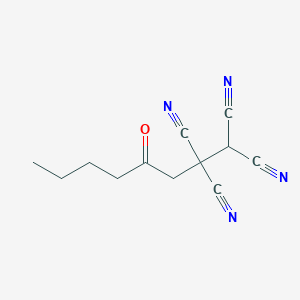
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
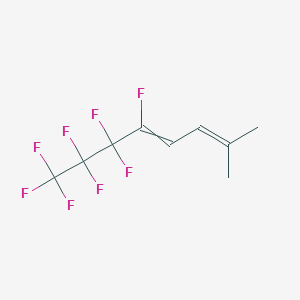
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
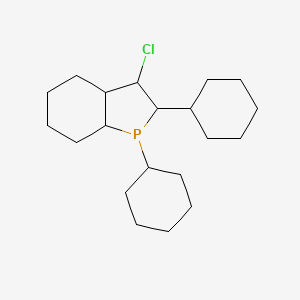
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
